Superior Cytotoxicity Against Non-Small Cell Lung Cancer A549 Cells vs. In-Class Complexes
Anticancer agent 196 (compound 1) demonstrated the highest cytotoxic activity against A549 non-small cell lung cancer cells among the six tested iron(II) cyclopentadienyl complexes, with an IC₅₀ of 54.2 µM after 24 h incubation. In contrast, complexes 2a, 3a, and 3c were non-cytotoxic to A549 cells under identical conditions (IC₅₀ > 250 µM). Complex 2b showed moderate activity (IC₅₀ = 73.54 µM), while complex 3b was more potent (IC₅₀ = 19.16 µM) but exhibited high toxicity toward normal PBM cells (IC₅₀ = 5.80 µM), limiting its therapeutic utility [1].
| Evidence Dimension | Cytotoxicity (IC₅₀) against A549 non-small cell lung cancer cells |
|---|---|
| Target Compound Data | 54.2 µM |
| Comparator Or Baseline | Complex 2a: >250 µM; Complex 3a: >250 µM; Complex 3c: >250 µM; Complex 2b: 73.54 µM; Complex 3b: 19.16 µM |
| Quantified Difference | Compound 1 is at least 4.6-fold more potent than non-cytotoxic analogs and 1.4-fold more potent than complex 2b in A549 cells. |
| Conditions | A549 cells, 24 h incubation, cell viability assay |
Why This Matters
For researchers investigating lung cancer models, compound 1 offers a measurable cytotoxic window in A549 cells that is absent in most direct analogs, enabling focused mechanistic studies in this lineage.
- [1] Das S, et al. Sci Rep. 2024;14(1):5634. Table 4 and Results section: 'the complex 1 demonstrated the highest cytotoxic properties among studied compounds against A549 cells (IC50 = 54.2 μM)'. View Source
